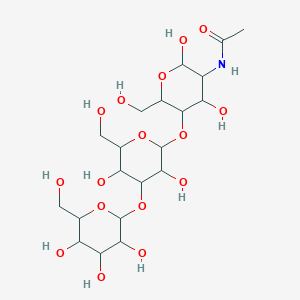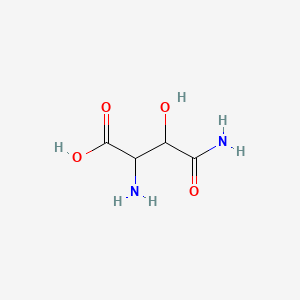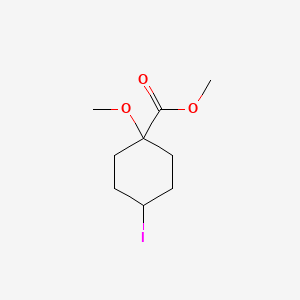
LinearBtrisaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LinearBtrisaccharide is a complex carbohydrate consisting of three monosaccharide units linked together in a linear fashion. It is an amino trisaccharide composed of two D-galactose residues linked alpha(1->3) and an N-acetyl-D-glucosamine residue linked beta(1->4) at the reducing end . This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LinearBtrisaccharide involves several steps, starting with the preparation of glycosyl donors and acceptors. One common method involves the use of peracetylated lactosamine, which is converted into a glycosyl donor after transformation into its oxazoline derivative. The trisaccharide is then synthesized by regioselective glycosylation using a monohydroxy compound as the acceptor .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis due to the difficulty in isolating sufficient amounts from biological sources. The process includes the preparation of activated regioselective sugar units, which are then used in glycosylation reactions to form the desired trisaccharide .
Analyse Chemischer Reaktionen
Types of Reactions
LinearBtrisaccharide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
LinearBtrisaccharide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: It is investigated for its potential in drug development, particularly in designing carbohydrate-based vaccines and therapeutics.
Industry: It is used in the production of bioactive compounds and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of LinearBtrisaccharide involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: This compound is structurally similar to LinearBtrisaccharide and shares some of its biological functions.
Other Trisaccharides: Various other trisaccharides with different monosaccharide compositions and linkages can be compared to this compound.
Uniqueness
This compound is unique due to its specific monosaccharide composition and linkage pattern, which confer distinct biological properties and applications. Its ability to participate in specific biochemical pathways and interactions makes it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C20H35NO16 |
|---|---|
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
N-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25) |
InChI-Schlüssel |
NNISLDGFPWIBDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/no-structure.png)




![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)

![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
